N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
CAS No.: 440330-51-8
Cat. No.: VC11902759
Molecular Formula: C25H24N4O4
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 440330-51-8 |
|---|---|
| Molecular Formula | C25H24N4O4 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C25H24N4O4/c1-32-22-12-9-17(15-23(22)33-2)13-14-26-24(30)19-10-7-18(8-11-19)16-29-25(31)20-5-3-4-6-21(20)27-28-29/h3-12,15H,13-14,16H2,1-2H3,(H,26,30) |
| Standard InChI Key | QTKUJOQVWVNMIT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)OC |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a complex organic compound with a molecular formula of C25H24N4O4 and a molecular weight of 444.5 g/mol . This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide typically involves multi-step organic reactions. These processes often require careful selection of reagents, solvents, and reaction conditions to optimize yield and purity. Detailed synthesis protocols are typically found in specialized organic chemistry literature.
Biological Activities and Applications
While specific biological activities of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide are not extensively documented, compounds with similar structures have shown promise in various therapeutic areas. These include anti-inflammatory, anti-cancer, and anti-viral applications, depending on their interaction with biological targets.
Research Findings and Future Directions
Research on this compound is limited, but its structural features suggest potential for biological activity. Further studies are needed to elucidate its pharmacological profile and explore its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume